molecular formula C15H18Cl2N2O B2435699 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide CAS No. 1212413-91-6

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide

Cat. No.: B2435699
CAS No.: 1212413-91-6
M. Wt: 313.22
InChI Key: WWTOWJSXIYROPR-UHFFFAOYSA-N
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Description

The compound “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane moiety, which is a type of cycloalkane, also known as norbornane . This moiety is attached to a pyridine ring, a basic aromatic heterocycle with the formula C5H5N, via an amide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a bicyclic heptane structure attached to a pyridine ring via an amide linkage . The exact 3D structure would depend on the specific stereochemistry at the bicyclic heptane moiety .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to that of other amides and pyridines. Amides can undergo hydrolysis, aminolysis, and reduction reactions, among others . Pyridines can participate in electrophilic aromatic substitution reactions and can act as ligands in coordination chemistry .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential biological activity. Given its complex structure, it could also be of interest in the field of synthetic organic chemistry .

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2,6-dichloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O/c1-8(12-5-9-2-3-10(12)4-9)18-15(20)11-6-13(16)19-14(17)7-11/h6-10,12H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTOWJSXIYROPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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